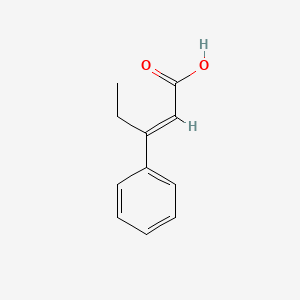

3-Phenylpent-2-enoic acid

説明

3-Phenylpent-2-enoic acid is a compound that belongs to the class of organic compounds known as enoic acids or alkenoic acids. These are organic compounds containing a carboxylic acid group and a double bond, with the double bond being located at the alpha position relative to the carboxylic acid group.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 3,4-methylenedioxy phenylpropenoic acid, which is synthesized from 3,4-methylenedioxy benzaldehyde and malonic ester in toluene through condensation, hydrolysis, and decarboxylation steps . Similarly, 2-arylpropenoic acid esters with nitro groups in the phenyl ring have been synthesized using common and less expensive reagents, demonstrating the versatility of synthetic methods for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Phenylpent-2-enoic acid has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid was determined to be in a non-centrosymmetric space group P21, with intramolecular N-H···O and O-H···O hydrogen bonds stabilizing the structure . Another related compound, (2E)-3-phenylprop-2-enoic anhydride, was found to have seventeen possible stable conformations, with its molecular structure and vibrational wavenumbers investigated both experimentally and theoretically .

Chemical Reactions Analysis

The chemical reactivity of enoic acids is often characterized by their participation in various chemical reactions. For example, the title compound in was found to have intramolecular N-H···O and O-H···O hydrogen bonds and intermolecular interactions that contribute to its stability and reactivity. The presence of substituents such as methoxy groups can influence the intermolecular interactions and thus the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of enoic acids are influenced by their molecular structure. The presence of double bonds and aromatic rings contributes to their nonlinear optical (NLO) activity, as seen in compounds that exhibit significant hyperpolarizability, making them attractive for studies of NLO properties . The vibrational modes, as well as the HOMO and LUMO energies, are important for understanding the electronic properties of these compounds . Additionally, the hydrogen bonding within the crystal structures of these compounds can lead to the formation of dimers, as observed in the crystal structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid .

科学的研究の応用

Photocatalysis in Organic Synthesis

3-Phenylpent-2-enoic acid derivatives have been utilized in organic synthesis, specifically in photocatalysis. For example, Zhang, Zhou, and Wu (2018) demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones from 2-vinylbenzoic acids (a category which includes 3-Phenylpent-2-enoic acid derivatives) using photocatalysis under visible light. This process involves a single electron transfer facilitated by a photocatalyst, leading to the formation of desired products in good yields (Zhang, Zhou, & Wu, 2018).

Carbocyclic Compound Formation

Ismagilova, Zakusilo, Osetrova, and Vasilyev (2020) explored the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, resulting in various carbocyclic compounds like 5,5-diphenylpent-2-enoic acid, through intramolecular acylation. This highlights another chemical application of similar compounds to 3-Phenylpent-2-enoic acid (Ismagilova et al., 2020).

Biotransformations in Organic Chemistry

In a study by Gao, Wang, Zheng, and Wang (2006), biotransformations of 3-arylpent-4-enenitriles (structurally related to 3-Phenylpent-2-enoic acid) were investigated. They observed an unusual beta-vinyl effect that influenced the biocatalytic efficiency and enantioselectivity of amidase in these reactions. This study demonstrates the potential of 3-Phenylpent-2-enoic acid derivatives in enantioselective synthesis, a crucial aspect in the preparation of chiral pharmaceuticals (Gao, Wang, Zheng, & Wang, 2006).

Antifungal Activity

Research by Pour, Spulak, Balšánek, Kuneš, Buchta, and Waisser (2000) showed that 3-phenyl-5-methyl-2H,5H-furan-2-ones, derived from 2-phenylpent-4-enoic acids (closely related to 3-Phenylpent-2-enoic acid), displayed significant antifungal activity. This points towards the potential use of 3-Phenylpent-2-enoic acid derivatives in developing new antifungal agents (Pour et al., 2000).

Decarboxylation Studies

The thermal decarboxylation of compounds similar to 3-Phenylpent-2-enoic acid has been studied by Bigley and Thurman (1966, 1967). These studies provide insights into the reaction kinetics and mechanisms, contributing to the broader understanding of decarboxylation processes in organic chemistry (Bigley & Thurman, 1966), (Bigley & Thurman, 1967).

特性

IUPAC Name |

(E)-3-phenylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAOMSFSFGPGFQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylpent-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)

![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)